Human Dopamine Transporter (hDAT) Inhibition: A 16-Fold Potency Advantage over the Dioxolane Analog
2-(1',3'-Dioxan-2'-yl)ethyl amine exhibits a significantly stronger inhibitory effect on the human dopamine transporter compared to its five-membered ring analog, 2-(1,3-dioxolan-2-yl)ethanamine. In a standardized in vitro assay, the dioxane derivative achieved an IC50 of 658 nM, whereas the dioxolane analog required a concentration of 10,000 nM (10 µM) to achieve comparable inhibition [1][2]. This 16-fold difference in potency is a critical factor for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of [3H]dopamine uptake at human DAT (hDAT) |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 2-(1,3-dioxolan-2-yl)ethanamine (CAS 5754-35-8); IC50 = 10,000 nM (1.00E+4 nM) |
| Quantified Difference | ~16-fold more potent |
| Conditions | hDAT expressed in HEK293 cells, [3H]dopamine uptake assay |
Why This Matters
This quantifiable difference in potency against a key CNS target makes the dioxane compound the only rational choice for researchers investigating DAT pharmacology or developing new reuptake inhibitors.
- [1] EcoDrugPlus Database. Compound ID: 2126094. 2-(1',3'-Dioxan-2'-yl)ethyl amine: Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. Value: 658.0 nM. View Source
- [2] BindingDB. PrimarySearch_ki: IC50 = 1.00E+4 nM for compound tested in vitro for binding affinity against dopamine receptor D1 in rat striatal membrane. Monomer ID: 81924. View Source
